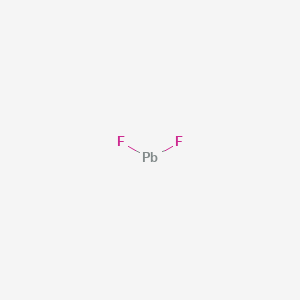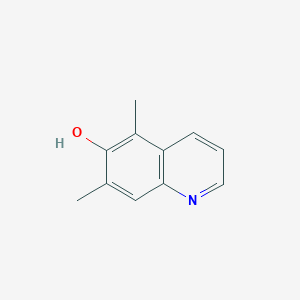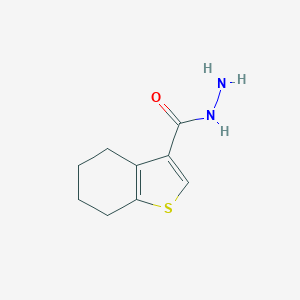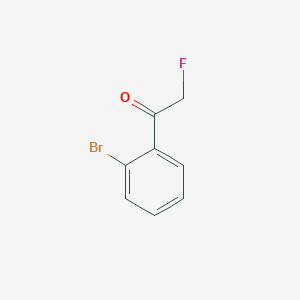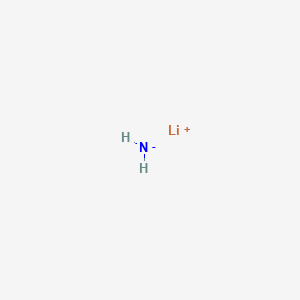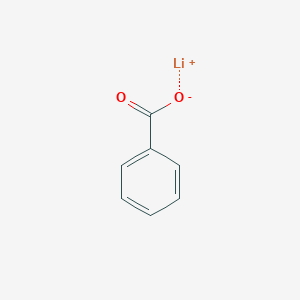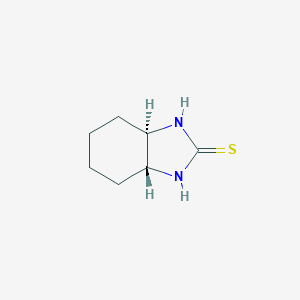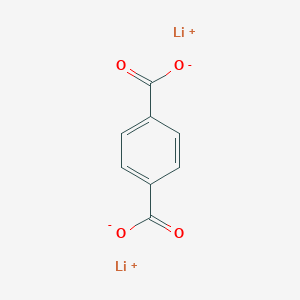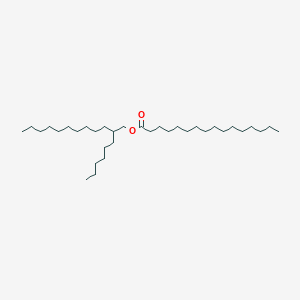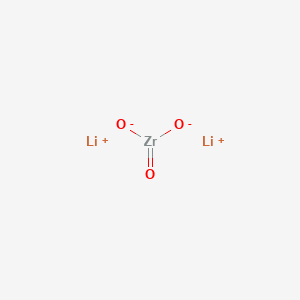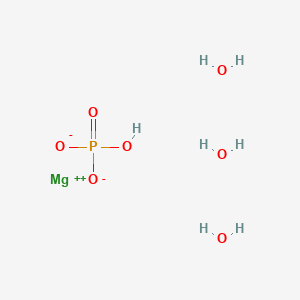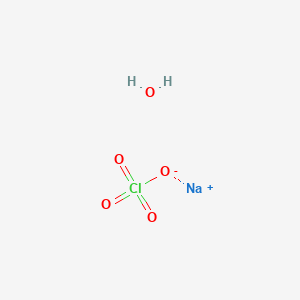
過塩素酸ナトリウム一水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium perchlorate monohydrate is an inorganic compound with the chemical formula NaClO₄·H₂O. It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻). This compound is a white crystalline, hygroscopic solid that is highly soluble in water and ethanol. It is noteworthy for being the most water-soluble of the common perchlorate salts .
科学的研究の応用
Sodium perchlorate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chaotropic agent in standard DNA extraction and hybridization reactions.
Biology: Sodium perchlorate is employed in molecular biology for DNA extraction and hybridization reactions.
作用機序
Target of Action
Sodium perchlorate monohydrate primarily targets the thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, which play a crucial role in regulating the body’s metabolic processes .
Mode of Action
Sodium perchlorate monohydrate acts as a competitive inhibitor of iodine uptake in the thyroid gland . This means that it competes with iodine for the same binding sites, thereby reducing the amount of iodine that can be absorbed by the thyroid gland . This inhibition of iodine uptake can be used to protect the thyroid from radiation or to diagnose congenital thyroid disorders .
Biochemical Pathways
It is known that the inhibition of iodine uptake by the thyroid gland can disrupt the synthesis of thyroid hormones . These hormones are essential for various physiological processes, including metabolism, growth, and development .
Pharmacokinetics
Given its high solubility in water , it can be inferred that it is likely to be readily absorbed and distributed throughout the body
Result of Action
The primary result of the action of sodium perchlorate monohydrate is the inhibition of iodine uptake by the thyroid gland . This can lead to a decrease in the production of thyroid hormones, potentially affecting various physiological processes, including metabolism, growth, and development .
Action Environment
Sodium perchlorate monohydrate is a highly soluble compound , which means its action can be influenced by the hydration status of the body. Furthermore, its stability and efficacy can be affected by environmental factors such as temperature and pH . .
生化学分析
Biochemical Properties
Sodium perchlorate monohydrate is used as a chaotropic agent in standard DNA extraction and hybridization reactions in molecular biology . It disrupts the structure of water and can denature proteins, thereby facilitating the extraction of DNA .
Molecular Mechanism
Its role as a chaotropic agent suggests that it may interact with biomolecules such as proteins and nucleic acids, disrupting their structure and function .
準備方法
Synthetic Routes and Reaction Conditions: Sodium perchlorate monohydrate can be synthesized by treating a solution of sodium chlorate (NaClO₃) with an inert electrode, such as platinum, through anodic oxidation. The reaction can occur in both acidic and alkaline mediums:
- In acidic medium: NaClO₃ + H₂O → NaClO₄ + 2H⁺ + 2e⁻
- In alkaline medium: NaClO₃ + 2OH⁻ → NaClO₄ + H₂O + 2e⁻ .
Industrial Production Methods:
Electrolysis Method: A saturated solution of sodium chlorate is used as the electrolyte. The solution is subjected to electrolysis with a controlled current intensity of 1500A and a cell voltage of 5-6V, maintaining a pH of 6-7 and a temperature of 50-70°C. When 92-96% of the sodium chlorate is converted, the electrolysis is stopped.
Chemical Reaction Method: Sodium carbonate (Na₂CO₃) is used to treat a solution of perchloric acid (HClO₄).
Types of Reactions:
Oxidation: Sodium perchlorate is a strong oxidizing agent.
Reduction: Sodium perchlorate can be reduced to sodium chlorate (NaClO₃) under specific conditions.
Common Reagents and Conditions:
Oxidation: High temperatures (around 490°C).
Substitution: Reactions with ammonium chloride or potassium chloride in aqueous solutions.
Major Products Formed:
Oxidation: Sodium chloride and dioxygen.
Substitution: Ammonium perchlorate or potassium perchlorate.
類似化合物との比較
- Sodium chlorate (NaClO₃)
- Sodium hypochlorite (NaClO)
- Sodium chlorite (NaClO₂)
- Potassium perchlorate (KClO₄)
- Ammonium perchlorate (NH₄ClO₄)
Comparison:
- Sodium perchlorate vs. Sodium chlorate: Sodium perchlorate is a stronger oxidizing agent and more soluble in water compared to sodium chlorate.
- Sodium perchlorate vs. Sodium hypochlorite: Sodium perchlorate is more stable and has a higher oxidation state than sodium hypochlorite.
- Sodium perchlorate vs. Sodium chlorite: Sodium perchlorate is a stronger oxidizer and more stable than sodium chlorite.
- Sodium perchlorate vs. Potassium perchlorate: Sodium perchlorate is more soluble in water than potassium perchlorate, making it more suitable for aqueous applications.
- Sodium perchlorate vs. Ammonium perchlorate: Sodium perchlorate is more stable and less hygroscopic than ammonium perchlorate, making it easier to handle and store .
Sodium perchlorate monohydrate stands out due to its high solubility, strong oxidizing properties, and stability, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
7791-07-3 |
|---|---|
分子式 |
ClH3NaO5 |
分子量 |
141.46 g/mol |
IUPAC名 |
sodium;perchlorate;hydrate |
InChI |
InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |
InChIキー |
SOAFTOVKEPSSML-UHFFFAOYSA-N |
SMILES |
O.[O-]Cl(=O)(=O)=O.[Na+] |
正規SMILES |
O.OCl(=O)(=O)=O.[Na] |
Key on ui other cas no. |
7791-07-3 |
ピクトグラム |
Oxidizer; Irritant |
関連するCAS |
207683-20-3 |
同義語 |
NaClO4.H2O, Perchloric acid sodium salt monohydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)
